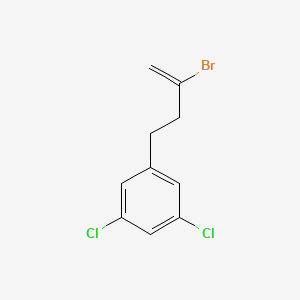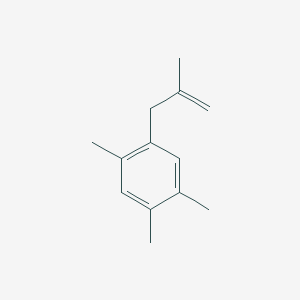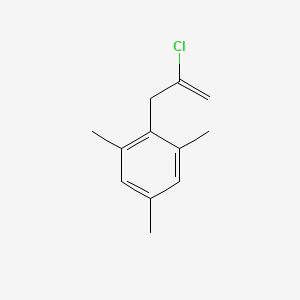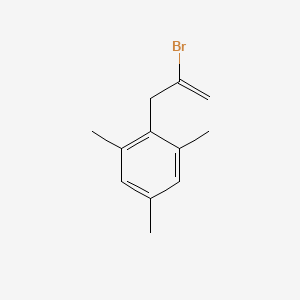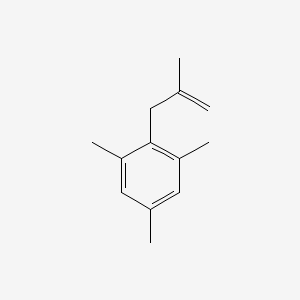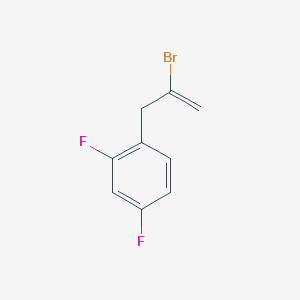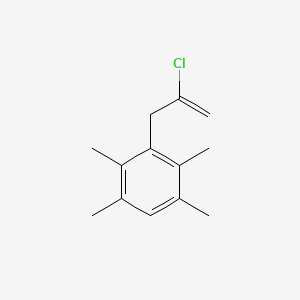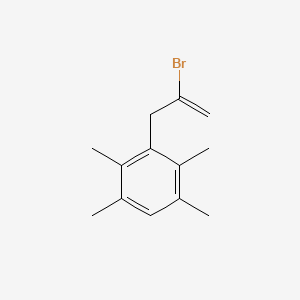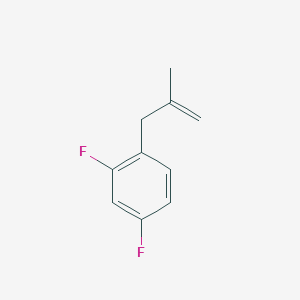
2-Chloro-3-(2,4-difluorophenyl)-1-propene
Übersicht
Beschreibung
The compound “2-Chloro-3-(2,4-difluorophenyl)-1-propene” is a fluorinated organic compound. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(2,4-difluorophenyl)-1-propene” were not found, fluorinated compounds like this are often synthesized using methods such as the Umemoto reaction and Balts-Schiemann reaction .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Intermediates for Posaconazole : A process was developed for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, a key intermediate for the antifungal drug Posaconazole. This involved C-alkylation of diethyl malonate with 2,3-dichloropropene, followed by reduction and acylation steps, finally coupling with 2,4-difluorophenylmagnesium bromide (Chen, Huang, Zhao, & Li, 2015).
Copolymerization Studies : Novel copolymers of trisubstituted ethylenes, including compounds related to 2-Chloro-3-(2,4-difluorophenyl)-1-propene, were synthesized and characterized. These copolymers, involving methyl 2-cyano-3-phenyl-2-propenoates, showed high glass transition temperatures indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999; Kharas et al., 2000).
Influence on Deprotonation of Fluoroarenes and Chloroarenes : The bulky silyl substituent in compounds like 2-Chloro-3-(2,4-difluorophenyl)-1-propene impacts the neighboring halogen during base attacks in ortho positions, affecting the reactivity and kinetic acidity in reactions (Heiss, Marzi, Mongin, & Schlosser, 2007).
Applications in Polymer Science
- Use in Polymerization Reactions : Certain compounds related to 2-Chloro-3-(2,4-difluorophenyl)-1-propene have been utilized in propene/CO copolymerization, producing flexible polymer materials of high molecular weight. These compounds demonstrated a correlation between ligand properties and polymerization outcomes (Meier et al., 2003).
Molecular Structure and Analysis
- Study of Molecular Structure : Electron diffraction studies of molecules structurally similar to 2-Chloro-3-(2,4-difluorophenyl)-1-propene have provided insights into molecular conformations and bonding arrangements, critical for understanding their reactivity and properties in various applications (Shen, 1979).
Enzymatic Processes
- Enzymatic Conversion for Drug Synthesis : A specific enzymatic process was developed to transform a compound closely related to 2-Chloro-3-(2,4-difluorophenyl)-1-propene into a chiral alcohol. This process is significant for synthesizing Ticagrelor, a treatment for acute coronary syndromes, showcasing the role of such compounds in pharmaceutical synthesis (Guo et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVBZXIFLPOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,4-difluorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





